2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is an organic compound with the molecular formula C12H14Br2O It is a brominated derivative of 1-[4-(2-methylpropyl)phenyl]ethanone, which is structurally related to ibuprofen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]ethanone by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1-[4-(2-methylpropyl)phenyl]ethanol or corresponding amines.
Reduction: Formation of 1-[4-(2-methylpropyl)phenyl]ethanone.
Oxidation: Formation of 4-(2-methylpropyl)benzoic acid.
Scientific Research Applications
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: Similar in structure but with a methylsulfonyl group instead of the 2-methylpropyl group.
2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C12H14Br2O |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-8(2)7-9-3-5-10(6-4-9)11(15)12(13)14/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
FTFGISILQCNMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.